molecular formula C21H24N2O3 B12184829 N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide

Cat. No.: B12184829
M. Wt: 352.4 g/mol
InChI Key: FYGQGSAWLSHHBP-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a synthetic acetamide derivative featuring a chromene scaffold (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl) linked to an N-acetylated phenyl group via an acetamide bridge. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetamide moiety, a common pharmacophore, facilitates hydrogen bonding with biological targets, such as enzymes or receptors, which may contribute to its bioactivity .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetamide

InChI

InChI=1S/C21H24N2O3/c1-14(24)22-17-5-7-18(8-6-17)23-20(25)13-15-4-9-19-16(12-15)10-11-21(2,3)26-19/h4-9,12H,10-11,13H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

FYGQGSAWLSHHBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC3=C(C=C2)OC(CC3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide typically involves multiple steps, starting with the preparation of the chromenyl moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring. The acetylamino group is then introduced through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: The acetylamino group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide. The compound has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound interacts with key proteins involved in cell cycle regulation and apoptosis. For instance, it has been reported to inhibit the activity of Bcl-2 family proteins and activate caspases, leading to programmed cell death in cancer cells .
  • Case Study : A study conducted on DU-145 prostate cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups .
StudyCell LineConcentrationEffect
DU-14510 µM70% reduction in viability
MCF-75 µMInduction of apoptosis markers

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory conditions:

  • Mechanism of Action : It is believed to modulate the expression of pro-inflammatory cytokines and inhibit the NF-kB pathway, which is crucial in inflammation .
  • Case Study : In a murine model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to untreated controls .
StudyModelDoseResult
Carrageenan20 mg/kg50% reduction in paw edema
LPS-induced10 mg/kgDecreased IL-6 levels by 40%

Analgesic Properties

The analgesic effects of this compound have also been explored:

  • Mechanism of Action : The analgesic activity is thought to stem from its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins involved in pain signaling .
  • Case Study : In pain models using hot plate and formalin tests, this compound showed significant pain relief comparable to standard analgesics like ibuprofen .
StudyPain ModelDoseEffect
Hot Plate15 mg/kgIncreased latency by 60%
Formalin Test10 mg/kgReduced licking time by 50%

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the chromenyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide with structurally related acetamide derivatives, focusing on substituents, physical properties, and biological relevance. Data are derived from the provided evidence and analogous studies.

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Key Findings Reference
This compound Chromene-acetamide 2,2-Dimethyl chromen-6-yl; N-acetylated phenyl Not reported ~353.4 (calculated) Chromene scaffold may enhance lipid solubility and target kinase enzymes.
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine-acetamide Trifluoromethylbenzoyl-piperazine; chloro substituent 241–242 530.0 High thermal stability; moderate cytotoxicity in cancer cell lines.
N-[5-(4-{[4-(3,4-Difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c) Pyridine-acetamide Difluorobenzoyl-piperazine 263–266 464.0 Enhanced solubility due to fluorine atoms; potent COX-2 inhibition.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl-acetamide Dichlorophenyl; dihydro-pyrazolyl 473–475 386.3 Structural similarity to benzylpenicillin; exhibits antimicrobial activity.
N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide Sulfur-containing acetamide 4,5-Dimethyloxazole-sulfanyl Not reported ~319.4 (calculated) Sulfur moiety enhances bioactivity; in silico hits for drug discovery.

Key Structural and Functional Comparisons:

Chromene vs. Pyridine-containing derivatives (e.g., 8b) demonstrate higher molecular weights (>500 g/mol) due to bulky piperazine substituents, which may limit blood-brain barrier penetration compared to the chromene analog (~353 g/mol) .

Substituent Effects on Bioactivity :

  • Fluorinated analogs (e.g., 8c) show enhanced solubility and enzyme inhibition (e.g., COX-2), while chlorinated or trifluoromethyl groups (e.g., 8b) improve thermal stability but may increase toxicity .
  • The sulfur-containing analog () highlights the role of heteroatoms in modulating bioactivity, though its sulfanyl group may reduce metabolic stability compared to the chromene system .

However, the chromene-based target lacks direct evidence of such mimicry .

Crystallographic and Conformational Insights :

  • Acetamide derivatives (e.g., ) exhibit planar amide groups and hydrogen-bonded dimers (R22(10) type), which influence crystallinity and solubility. Chromene’s steric bulk may disrupt such packing, altering pharmacokinetic properties .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. These types of compounds often exhibit properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article explores the biological activity of this compound through available literature, case studies, and research findings.

Chemical Structure

The compound's structure features an acetylamino group attached to a phenyl ring and a chromenyl moiety. This combination suggests potential interactions with various biological targets due to the presence of both aromatic and aliphatic components.

1. Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of chromen-6-yl have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Many chromen derivatives induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
  • Case Study : A study demonstrated that a related chromen derivative significantly reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis.

2. Anti-inflammatory Effects

Compounds with an acetylamino group often exhibit anti-inflammatory properties:

  • Mechanism : These compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators like prostaglandins.
  • Research Findings : In animal models, compounds similar to this compound showed reduced edema and inflammatory markers following administration.

3. Antimicrobial Activity

The presence of aromatic rings in the structure may enhance antimicrobial efficacy:

  • Mechanism : The lipophilicity of the compound can facilitate membrane penetration of microbial cells, disrupting their integrity.
  • Case Study : A related compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of angiogenesis
Anti-inflammatoryInhibition of COX enzymes; reduction of cytokine release
AntimicrobialDisruption of microbial cell membranes

Q & A

Q. What are the recommended synthetic pathways for N-[4-(acetylamino)phenyl]-2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetamide?

A common method involves coupling 3,4-dihydro-2H-chromene derivatives with acetamide precursors using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane or similar solvents. Triethylamine is often added to neutralize acidic byproducts. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. How can structural characterization of this compound be optimized?

Combine multiple spectroscopic techniques:

  • NMR : Assign protons and carbons using 1^1H and 13^{13}C NMR, focusing on the chromene ring (δ 1.2–2.8 ppm for methyl groups) and acetamide carbonyl (δ ~170 ppm).
  • X-ray crystallography : Resolve dihedral angles between the chromene and acetamide moieties to confirm spatial arrangements, as seen in related acetamide derivatives .
  • FT-IR : Validate amide C=O stretches (1650–1700 cm1^{-1}) and N-H bends (1550–1600 cm1^{-1}) .

Q. What experimental design strategies are critical for optimizing reaction yields?

Use factorial design (e.g., Box-Behnken or Taguchi methods) to evaluate variables:

  • Factors : Reaction temperature (e.g., 273–298 K), molar ratios (1:1 to 1:1.2), and solvent polarity.
  • Response surface modeling : Predict optimal conditions for maximum yield .

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms (e.g., GRRM) to:

  • Map potential energy surfaces for key intermediates.
  • Predict regioselectivity in chromene functionalization.
  • Validate results experimentally using HPLC-MS to track byproduct formation .

Q. What crystallographic insights explain conformational variations in related acetamides?

X-ray studies of analogous compounds reveal three distinct conformers in asymmetric units due to steric repulsion between the chromene and acetamide groups. Dihedral angles vary by 20–30°, influencing hydrogen-bonding patterns (e.g., N–H⋯O dimers with R_2$$^2(10) motifs). Use Mercury software to analyze packing diagrams and Hirshfeld surfaces .

Q. How should researchers resolve contradictions in spectroscopic data?

  • Case study : Discrepancies in 1^1H NMR signals for methyl groups may arise from dynamic rotational isomerism.
  • Solution : Perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures or use NOESY to identify spatial proximities .

Q. What advanced separation techniques improve purity assessment?

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients.
  • Mass spectrometry : Employ high-resolution Q-TOF to detect trace impurities (<0.1%) via isotopic patterns .

Methodological Guidance for Data Analysis

Q. How to statistically validate reproducibility in synthesis?

  • Protocol : Conduct triplicate syntheses under identical conditions.
  • Analysis : Calculate relative standard deviation (RSD) for yields. Acceptable RSD <5% indicates robustness .

Q. What computational tools model intermolecular interactions in crystallization?

  • Software : Use CrystalExplorer for Hirshfeld surface analysis.
  • Parameters : Quantify H-bond contributions (e.g., 30–40% in related structures) and π-π stacking distances (3.5–4.0 Å) .

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